molecular formula C21H25N3O4 B2494834 1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione CAS No. 831233-02-4

1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione

Cat. No.: B2494834
CAS No.: 831233-02-4
M. Wt: 383.448
InChI Key: QLWWJLWKUKOAGP-UHFFFAOYSA-N
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Description

1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione is a synthetic indole-based diketone derivative featuring dual heterocyclic substituents: a morpholine ring at one ketone position and a piperidine-linked ethyl group at the indole nitrogen. This compound’s molecular architecture combines lipophilic (indole, piperidine) and hydrophilic (morpholine) moieties, making it a candidate for diverse biological applications. Its synthesis likely involves formylation of indole followed by alkylation with bromoacetate derivatives and subsequent coupling with morpholine and piperidine precursors .

Properties

IUPAC Name

1-morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c25-19(22-8-4-1-5-9-22)15-24-14-17(16-6-2-3-7-18(16)24)20(26)21(27)23-10-12-28-13-11-23/h2-3,6-7,14H,1,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWWJLWKUKOAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione typically involves multi-step organic reactions. One common method involves the reaction of indole derivatives with piperidine and morpholine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, morpholine derivatives, and piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Heterocyclic Substituents

  • Morpholine vs. Piperidine Derivatives :
    • 1-(1H-indol-3-yl)-2-morpholin-4-ylethane-1,2-dione (MW 258.27, XLogP3 1.4) lacks the piperidin-1-yl ethyl group, resulting in reduced molecular weight and hydrophobicity compared to the target compound. Its lower complexity (Topological Polar Surface Area 62.4) may enhance solubility but limit membrane permeability .
    • 3-(Indol-3-yl)-2-(piperidin-1-yl)ethyl Derivatives : Compounds like 142b (MIC 2 µM against MRSA) highlight the piperidine group’s role in enhancing antibacterial activity via membrane disruption and DNA intercalation. The target compound’s morpholine moiety may mitigate cytotoxicity observed in piperidine-heavy analogs .

Substitution Patterns on Indole Nitrogen

  • N-Alkylation Effects :
    • 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione (MW 490.56) incorporates a piperazine ring, increasing basicity and hydrogen-bonding capacity (3 H-bond acceptors) compared to the target compound’s piperidine group. This substitution may alter target selectivity in enzyme inhibition .
    • Fluorophenyl Substitutions : Derivatives like N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide demonstrate how electron-withdrawing groups (e.g., fluorine) improve metabolic stability and binding affinity to hydrophobic pockets .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Weight XLogP3 H-Bond Donors H-Bond Acceptors Biological Activity
Target Compound ~418.4* ~2.1* 1 5 Under investigation
1-(1H-indol-3-yl)-2-morpholin-4-ylethane-1,2-dione 258.27 1.4 1 3 Not reported
(E)-3-(2-methyl-5-nitro-1H-imidazol-1-yl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-... (142b) 491.5* 3.8* 2 7 MRSA inhibition (MIC 2 µM)
1-morpholin-4-yl-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione 334.4 2.7 1 3 Not reported

*Estimated based on structural analogs.

  • Lipophilicity : The target compound’s XLogP3 (~2.1) falls between morpholine-dominated analogs (1.4) and piperidine-rich derivatives (3.8), suggesting balanced membrane permeability and solubility .
  • Antibacterial Activity : While 142b ’s nitroimidazole and piperidine groups confer potent MRSA activity, the target compound’s morpholine may reduce off-target toxicity, a common issue with piperidine-containing drugs .

Biological Activity

The compound 1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of its activity, particularly in relation to anticancer and antibacterial properties.

Synthesis and Structural Characteristics

This compound belongs to a class of morpholine derivatives that are often modified with indole and piperidine moieties. The synthesis typically involves multi-step reactions where morpholine is reacted with various indole derivatives to yield the final product. The structural formula can be represented as:

C16H20N2O3\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent . In vitro evaluations have demonstrated significant antiproliferative effects against various cancer cell lines. For example, the compound exhibited IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, indicating strong cytotoxicity.

Case Study:
A study reported that derivatives of indole, including the target compound, showed preferential suppression of rapidly dividing A549 cells compared to non-tumor fibroblast cells. The mechanism appears to involve induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Antibacterial Activity

The compound also exhibits notable antibacterial properties . It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth. The minimum inhibitory concentration (MIC) values were reported as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus0.98
Escherichia coli5.0
Proteus mirabilis10.0

These results suggest that this compound could serve as a lead structure for developing new antibacterial agents, particularly against resistant strains .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation: The compound disrupts key signaling pathways involved in cell growth and division.
  • Induction of Apoptosis: It activates apoptotic pathways, leading to programmed cell death in cancer cells.
  • Antibiotic Mechanism: For bacterial targets, it may interfere with bacterial cell wall synthesis or protein synthesis, contributing to its antibacterial effects.

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